3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile
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Overview
Description
3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile is a complex organic compound belonging to the class of phenoxazine derivatives. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenol with methyl acrylate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenoxazine core, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the phenoxazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenoxazine compounds .
Scientific Research Applications
3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, and inducing apoptosis in cancer cells . The compound’s photophysical properties also enable it to generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Nile Red: A solvatochromic fluorescent probe used for staining lipid droplets.
Nile Blue: Known for its photochemical stability and strong fluorescence in the red region.
Actinomycin D: Contains a phenoxazine moiety and functions as an antibiotic and anticancer agent.
Uniqueness
3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile stands out due to its unique combination of structural features and functional groups, which confer distinct photophysical and biological properties. Its versatility in various applications, from material science to medicine, highlights its significance in scientific research .
Properties
CAS No. |
62770-23-4 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[methyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanenitrile |
InChI |
InChI=1S/C20H15N3O2/c1-23(10-4-9-21)13-7-8-16-18(11-13)25-19-12-17(24)14-5-2-3-6-15(14)20(19)22-16/h2-3,5-8,11-12H,4,10H2,1H3 |
InChI Key |
DISNQUMCOYXJCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Origin of Product |
United States |
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